molecular formula C14H9NO3 B14781874 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid

4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid

Cat. No.: B14781874
M. Wt: 239.23 g/mol
InChI Key: QBBBYTRMKYLEPF-UHFFFAOYSA-N
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Description

4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid, followed by reduction and lactamization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts have been explored to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further participate in other reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid stands out due to its unique fused ring structure and the presence of additional functional groups, which can be modified to enhance its properties.

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7,9H,(H,17,18)

InChI Key

QBBBYTRMKYLEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC=C3C2=NC=C(C3=O)C(=O)O)C=C1

Origin of Product

United States

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